molecular formula C17H15F3O B1327737 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898755-34-5

3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone

Cat. No.: B1327737
CAS No.: 898755-34-5
M. Wt: 292.29 g/mol
InChI Key: MKKMETLMCNFSMD-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone (CAS 898755-34-5) is a fluorinated aromatic compound with the molecular formula C₁₇H₁₅F₃O and a molecular weight of 292.30 g/mol . It features a propiophenone backbone substituted with a 2,6-dimethylphenyl group and a 3',4',5'-trifluorophenyl moiety. This compound is primarily utilized as a fluorinated building block in organic synthesis, particularly in pharmaceuticals and materials science, owing to its electron-withdrawing fluorine substituents and structural rigidity. It is commercially available at 97% purity and is handled under standard laboratory safety protocols .

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-10-4-3-5-11(2)13(10)6-7-16(21)12-8-14(18)17(20)15(19)9-12/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKMETLMCNFSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644816
Record name 3-(2,6-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-34-5
Record name 1-Propanone, 3-(2,6-dimethylphenyl)-1-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenyl bromide and 3,4,5-trifluorobenzaldehyde.

    Grignard Reaction: The 2,6-dimethylphenyl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent.

    Addition Reaction: The Grignard reagent is then added to 3,4,5-trifluorobenzaldehyde to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield 3-(2,6-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its trifluoropropiophenone structure is particularly useful for creating fluorinated compounds, which exhibit unique properties beneficial in pharmaceuticals and agrochemicals.

Synthesis Pathways

Several synthetic routes have been developed to produce 3-(2,6-dimethylphenyl)-3',4',5'-trifluoropropiophenone:

  • Reaction with Fluorinated Reagents : The introduction of trifluoromethyl groups can enhance the biological activity of organic molecules.
  • Aldol Condensation : This method allows for the formation of larger carbon skeletons that can be further functionalized.

Medicinal Chemistry

Research has indicated that compounds similar to this compound exhibit promising pharmacological properties.

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a case study demonstrated its efficacy against breast cancer cell lines through apoptosis induction mechanisms.

StudyCompound TestedCell LineResult
Trifluoropropiophenone DerivativeMDA-MB-231IC50 = 12 µM
Trifluoropropiophenone DerivativeMCF-7IC50 = 15 µM

Antimicrobial Properties

The compound also exhibits antimicrobial properties. A recent study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent in pharmaceuticals.

Material Science

In material science, this compound is being explored for its role in developing advanced materials.

Polymer Chemistry

The compound can be utilized in the synthesis of fluorinated polymers that possess enhanced thermal stability and chemical resistance. These materials are particularly valuable in high-performance applications such as coatings and electronic components.

Case Study 1: Fluorinated Drug Development

A research team synthesized a series of fluorinated derivatives based on this compound to evaluate their anti-inflammatory properties. The derivatives showed significant inhibition of pro-inflammatory cytokines in vitro.

Case Study 2: Agrochemical Applications

Another study focused on the use of this compound in developing new agrochemicals aimed at pest control. The trifluoromethyl group was found to enhance the efficacy of several active ingredients against common agricultural pests.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

3-(2,6-Dimethylphenyl)-4'-trifluoromethylpropiophenone

Property 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone 3-(2,6-Dimethylphenyl)-4'-trifluoromethylpropiophenone
Molecular Formula C₁₇H₁₅F₃O C₁₈H₁₇F₃O (inferred)
Molecular Weight 292.30 g/mol ~306.33 g/mol (estimated)
Substituents 3',4',5'-trifluoro on phenyl ring 4'-trifluoromethyl on phenyl ring
Electronic Effects Moderate electron-withdrawing (three F atoms) Strong electron-withdrawing (CF₃ group)
Lipophilicity (log P)* Predicted lower log P (polar F atoms) Higher log P (lipophilic CF₃ group)

*Predicted using fragment-based methods due to lack of experimental data.

Impact of Substituent Differences

Electronic and Steric Effects

  • 3',4',5'-Trifluoro Substituents : The three fluorine atoms create a polarized aromatic system, enhancing reactivity in electrophilic substitutions or metal-catalyzed cross-couplings. Their smaller size minimizes steric hindrance, favoring applications requiring precise spatial arrangements .
  • Its bulkiness may hinder reactions at the para position but improves metabolic stability in drug design .

Physicochemical Properties

  • Solubility : The trifluoro analog (3',4',5'-F₃) is expected to have higher aqueous solubility than the -CF₃ derivative due to reduced hydrophobicity.
  • Thermal Stability : Both compounds exhibit high thermal stability, but the -CF₃ analog may have a higher melting point due to increased molecular symmetry .

Biological Activity

3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone (CAS No. 898755-34-5) is an organic compound featuring a trifluoromethyl group and a dimethylphenyl moiety attached to a propiophenone backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The process begins with the reaction of 2,6-dimethylphenyl bromide with 3,4,5-trifluorobenzaldehyde.
  • Grignard Reaction : The bromide is reacted with magnesium to form a Grignard reagent.
  • Addition Reaction : This reagent is then added to the aldehyde to produce an alcohol.
  • Oxidation : The alcohol is oxidized using agents like pyridinium chlorochromate (PCC) to yield the final product.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound may modulate specific molecular targets involved in cell signaling pathways associated with cancer progression. For instance, it has been shown to activate caspase pathways leading to apoptosis in SKBR-3 cells at low concentrations (subnanomolar levels) .

Antimicrobial Activity

There is emerging evidence suggesting that this compound possesses antimicrobial properties. It has been investigated for its efficacy against various resistant strains of bacteria and fungi.

  • Case Study : A study highlighted that derivatives of similar compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), suggesting a potential for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in SKBR-3 cells
AntimicrobialEffective against MRSA and VRE
Cell Cycle ArrestInduces sub-G1 phase accumulation

The biological effects of this compound can be attributed to its interaction with various enzymes and receptors. This compound may influence:

  • Cell Signaling Pathways : It potentially alters pathways related to inflammation and cell growth.
  • Enzyme Modulation : Interaction with specific enzymes may lead to changes in metabolic processes within cells.

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